molecular formula C13H12ClNO2 B185758 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26165-62-8

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B185758
CAS RN: 26165-62-8
M. Wt: 249.69 g/mol
InChI Key: RDTROARYSPBJMT-UHFFFAOYSA-N
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Description

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione and 2,5-dimethyl pyrroles have been synthesized in good yields .


Molecular Structure Analysis

The structure of these compounds were established by IR, 1H NMR, 13C NMR, Mass spectral and elemental analysis .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of new heterocycles that have been evaluated for their antibacterial activity . Some of these synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

Antifungal Activity

The compound has also been used in the synthesis of new heterocycles that have been evaluated for their antifungal activity . Some of these synthesized molecules showed strong antifungal properties .

Antitubercular Activity

The compound has been used in the synthesis of new heterocycles that have been evaluated for their antitubercular activity . Some of these synthesized molecules showed strong antitubercular properties .

4. Inhibition of Enoyl ACP Reductase and DHFR Enzymes The compound has been used in the synthesis of new heterocycles that have been evaluated for their in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes .

Molecular Docking Investigation

The compound has been used in the synthesis of new heterocycles that have been evaluated for their potential mode of action through a molecular docking investigation . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Cytotoxic Activity

The compound has been used in the synthesis of new heterocycles that have been evaluated for their cytotoxic activity (IC 50) against mammalian Vero cell lines and A 549 (lung adenocarcinoma) cell lines using MTT assay method . The results reveal that these compounds exhibit antitubercular activity at non-cytotoxic concentrations .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to the disruption of bacterial cell membrane formation. On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is essential for the synthesis of nucleotides in the bacteria .

Result of Action

The compound’s action results in the inhibition of bacterial growth . By inhibiting key enzymes in the bacteria, it disrupts essential biochemical pathways, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

properties

IUPAC Name

4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTROARYSPBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180788
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

CAS RN

26165-62-8
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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